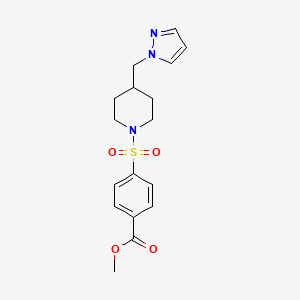

methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

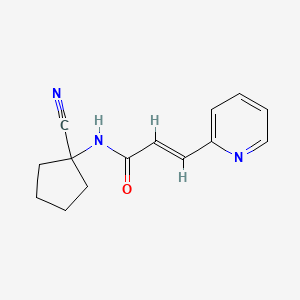

The compound "methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a pyrazole ring, a piperidine moiety, and a sulfonylbenzoate group. These structural features are often seen in molecules with antimicrobial properties or those that can interact with biological systems in a significant way.

Synthesis Analysis

The synthesis of related compounds typically involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of "methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR and IR spectroscopy . These methods would likely reveal the presence of characteristic functional groups in "methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate," such as the sulfonyl group and the pyrazole ring. Additionally, the molecular structure can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, which in turn can affect biological activity .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, N-allenic sulfonylhydrazones can be selectively synthesized into 4-(sulfonyl)-methyl-1H-pyrazoles with controlled migrations of the sulfonyl groups by changing the Lewis acids . Such reactivity could be relevant for the compound if it contains similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be studied using quantum mechanical calculations and spectroscopic techniques . These analyses can provide insights into the vibrational frequencies, molecular electrostatic potential, and intramolecular interactions. Additionally, non-linear optical properties, absorption wavelengths, and thermodynamic properties can be computed and compared with experimental data . The presence of a sulfonyl group and a pyrazole ring could confer specific electronic and steric characteristics that influence the compound's reactivity and interaction with biological targets .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Antimicrobial Activity : Research led by El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which shares a structural motif with the compound of interest. This study aimed at developing compounds with potential antimicrobial properties by creating sulfonamide derivatives, including various reactions to yield pyrazoles, isoxazoles, and pyrimidinethiones among others. This foundational work underlines the versatility of pyrazole-based structures in synthesizing compounds with potential biological applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Reagent for the Removal and Recovery of Anions : Another study by Heininger and Meloan (1992) investigated a synthesized compound similar in structural complexity for selectively precipitating anions from aqueous solutions. Although not directly mentioning the exact compound, this research highlights the potential of such molecules in environmental applications, particularly in the selective removal of contaminants (Heininger & Meloan, 1992).

Molecular Interaction and Biological Activity

- Molecular Interaction Studies : The antagonist activities of similar compounds, particularly focusing on the CB1 cannabinoid receptor, were studied by Shim et al. (2002). This research detailed the molecular interactions of a compound structurally related to the query, providing insights into the development of receptor-specific drugs. The study emphasizes the importance of specific molecular structures in targeting and modulating receptor activity, potentially leading to new therapeutic agents (Shim et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Unfortunately, specific safety and hazard information for “methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate” is not available in the retrieved data .

特性

IUPAC Name |

methyl 4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-24-17(21)15-3-5-16(6-4-15)25(22,23)20-11-7-14(8-12-20)13-19-10-2-9-18-19/h2-6,9-10,14H,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJSLVDUDGDUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)

![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)

![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)